Cas no 2138228-05-2 (2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride)
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2138228-05-2
- EN300-729388
- 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride
- 2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride
-
- Inchi: 1S/C6H4F2O3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H
- InChI Key: ZPLKEBABYFJURE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1F)O)(=O)(=O)F
Computed Properties
- Exact Mass: 193.98492148g/mol
- Monoisotopic Mass: 193.98492148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.8Ų
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-729388-1.0g |
2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride |
2138228-05-2 | 1g |
$0.0 | 2023-06-06 |
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride (CAS No. 2138228-05-2): A Comprehensive Overview
Introduction to 2-Fluoro-3-hydroxybenzene-1-sulfonyl Fluoride
2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride, a compound with the CAS registry number 2138228-05-2, is an organic sulfur-containing compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group attached to a fluorinated aromatic ring. The presence of both hydroxyl and fluoro substituents introduces interesting electronic and steric properties, making it a valuable molecule for research and industrial applications.
Structural Features and Synthesis
The molecular structure of 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride consists of a benzene ring with three substituents: a hydroxyl group (-OH) at the 3-position, a fluoro group (-F) at the 2-position, and a sulfonyl fluoride group (-SO₂F) at the 1-position. This arrangement creates a molecule with significant electronic diversity, as the hydroxyl group introduces hydrogen bonding capabilities, while the fluoro group imparts electron-withdrawing effects. The sulfonyl fluoride group is highly reactive, making it a key functional group in various chemical transformations.
The synthesis of sulfonyl fluoride derivatives like this compound typically involves multi-step processes, often starting from aromatic precursors. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare such compounds, leveraging catalytic methods and optimized reaction conditions. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions involving sulfonyl fluorides, significantly enhancing yields and reducing reaction times.
Chemical Properties and Reactivity
Understanding the chemical properties of sulfonyl fluoride compounds is crucial for their application in various chemical reactions. The sulfonyl fluoride group is known for its high reactivity due to the electrophilic nature of the sulfur atom. This reactivity makes it an excellent leaving group in substitution reactions, particularly in nucleophilic aromatic substitution (NAS) processes. Recent studies have highlighted the role of such groups in facilitating cross-coupling reactions, which are pivotal in organic synthesis.
The presence of both hydroxyl and fluoro groups on the aromatic ring introduces additional reactivity patterns. The hydroxyl group can act as a directing group for further substitution reactions, while the fluoro group can influence the electronic environment of the molecule, affecting its reactivity in various chemical transformations. These properties make sulfonyl fluoride derivatives versatile building blocks in organic synthesis.
Applications in Drug Discovery and Materials Science
One of the most promising applications of sulfonyl fluoride compounds lies in drug discovery. The sulfonyl fluoride moiety has been identified as a potential bioisostere for other functional groups, offering unique pharmacokinetic profiles. Recent research has explored its use as a scaffold for designing kinase inhibitors, where the sulfonyl group plays a critical role in binding interactions with target enzymes.
In materials science, sulfonyl fluoride derivatives have been investigated for their potential as precursors in polymer synthesis. The reactivity of the sulfonyl fluoride group allows for controlled polymerization reactions, leading to materials with tailored properties such as improved thermal stability or mechanical strength. Additionally, these compounds have shown promise in catalysis, where they serve as ligands or catalyst supports in various industrial processes.
Environmental Considerations and Safety Profile
While sulfonyl fluoride compounds offer numerous advantages in chemical applications, their environmental impact remains an area of concern. Recent studies have focused on understanding their degradation pathways under environmental conditions to assess their persistence and potential toxicity. Researchers have found that these compounds can undergo hydrolysis under certain conditions, leading to the formation of less hazardous byproducts.
From a safety perspective, handling sulfonyl fluoride derivatives requires careful consideration due to their reactive nature. Proper personal protective equipment (PPE) should be used during synthesis and manipulation to minimize exposure risks. Occupational health guidelines recommend monitoring workplace air quality to ensure compliance with safety standards.
Conclusion: Future Prospects for 2-Fluoro-3-Hydroxybenzene-1-Sulfonyl Fluoride (CAS No. 2138228-05-2)
As research into sulfonyl fluoride compounds continues to advance, 2-fluoro-3-hydroxybenzene-1-sulfonyl fluoride (CAS No. 2138228-05-2) stands out as a molecule with immense potential across multiple disciplines. Its unique structural features make it an ideal candidate for exploring novel synthetic pathways and developing innovative materials with enhanced functionality.
The integration of cutting-edge synthetic methodologies with advanced characterization techniques will undoubtedly unlock new opportunities for this compound in fields ranging from pharmaceuticals to advanced materials science. As researchers delve deeper into its properties and applications, we can expect further breakthroughs that will solidify its role as an essential building block in modern chemistry.
2138228-05-2 (2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)